N-(1-aminopropan-2-yl)nicotinamide
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Overview
Description
N-(1-aminopropan-2-yl)nicotinamide is a chemical compound with the molecular formula C9H13N3O It is a derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-aminopropan-2-yl)nicotinamide typically involves the reaction of nicotinamide with 1-aminopropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(1-aminopropan-2-yl)nicotinamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-aminopropan-2-yl)nicotinic acid, while reduction may produce this compound derivatives with different functional groups .
Scientific Research Applications
N-(1-aminopropan-2-yl)nicotinamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-aminopropan-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. It is known to influence cellular processes by modulating the activity of enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, the compound can affect DNA repair mechanisms and cellular stress responses, contributing to its potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(1-aminopropan-2-yl)nicotinamide include:
N-(thiophen-2-yl)nicotinamide: Known for its fungicidal activity.
N-(2-chlorophenyl)nicotinamide: Studied for its antibacterial properties.
N-(2-bromophenyl)-2-chloronicotinamide: Investigated for its potential as an inhibitor against certain bacteria.
Uniqueness
This compound stands out due to its unique combination of properties, including its potential anti-inflammatory effects and its role in modulating cellular processes. Its versatility in various scientific research applications further highlights its uniqueness compared to other similar compounds .
Properties
IUPAC Name |
N-(1-aminopropan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7(5-10)12-9(13)8-3-2-4-11-6-8/h2-4,6-7H,5,10H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGOLRBGADGFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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